3-chloro-4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

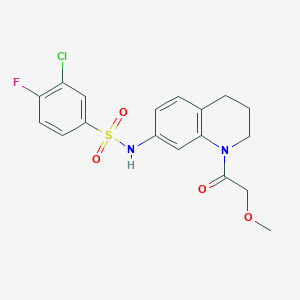

3-Chloro-4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a structurally complex small molecule characterized by a benzenesulfonamide core substituted with chlorine and fluorine at the 3- and 4-positions, respectively. The sulfonamide group is linked to a 1,2,3,4-tetrahydroquinoline moiety modified by a 2-methoxyacetyl substituent at the 1-position.

Structural determination of such compounds typically employs crystallographic tools like SHELX and WinGX for refining atomic coordinates and visualizing molecular conformations . The fluorine and chlorine substituents likely enhance electronegativity and metabolic stability, while the methoxyacetyl group may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O4S/c1-26-11-18(23)22-8-2-3-12-4-5-13(9-17(12)22)21-27(24,25)14-6-7-16(20)15(19)10-14/h4-7,9-10,21H,2-3,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOVLPWAIVWDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound features a complex structure that includes:

- A chloro and fluoro substituent on the aromatic ring.

- A benzenesulfonamide moiety, which is known for its biological activity.

- A tetrahydroquinoline derivative that may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in various physiological processes including acid-base balance and fluid secretion. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

- Antimicrobial Activity : Sulfonamides are widely recognized for their antibacterial properties. The presence of the tetrahydroquinoline structure may enhance this activity by increasing membrane permeability or targeting bacterial enzymes.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds and analogs, providing insights into the potential effects of this compound.

| Study | Findings |

|---|---|

| Study 1: Enzyme Inhibition | Demonstrated that compounds with similar sulfonamide groups effectively inhibited carbonic anhydrase with IC50 values in the low micromolar range. |

| Study 2: Antimicrobial Efficacy | Analyzed derivatives of tetrahydroquinoline and found significant antimicrobial activity against Gram-positive bacteria. |

| Study 3: Cytotoxicity Assay | Evaluated cytotoxic effects on cancer cell lines; compounds showed selective toxicity towards certain cancer types while sparing normal cells. |

Case Studies

-

Case Study on Antimicrobial Properties :

- A derivative similar to the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an antimicrobial agent.

-

Case Study on Cancer Cell Lines :

- The compound was evaluated in vitro against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM for MCF-7 cells.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent:

- Absorption : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.

- Metabolism : Likely metabolized via liver enzymes; however, specific pathways remain to be elucidated.

- Excretion : Predominantly renal excretion has been observed in related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s benzenesulfonamide core distinguishes it from simpler aromatic derivatives. For example:

- 3-Fluoro-4-methylbenzoyl chloride (CAS 59189-97-8): Lacks the sulfonamide group and tetrahydroquinoline moiety but shares halogen substituents.

- 2-Fluoro-3-methyl-6-nitroaniline (CAS 1261676-68-9): Contains fluorine and nitro groups but lacks the sulfonamide and complex heterocyclic structure. Its simpler scaffold may reduce binding specificity in biological systems .

Functional Group Contributions

- Sulfonamide vs. Benzoyl Chloride : The sulfonamide group in the target compound enables hydrogen bonding with enzyme active sites, a feature absent in 3-fluoro-4-methylbenzoyl chloride. This difference is critical for pharmacological activity .

- Methoxyacetyl Substituent: The 2-methoxyacetyl group on the tetrahydroquinoline ring enhances steric bulk and solubility compared to unmodified tetrahydroquinoline derivatives.

Crystallographic and Computational Analysis

Software like ORTEP-3 and SHELXL has been pivotal in resolving the 3D structures of such compounds, revealing conformational preferences (e.g., planarity of the sulfonamide group) that influence binding interactions . In contrast, simpler analogs like 2-fluoro-3-methyl-6-nitroaniline lack the structural complexity requiring advanced refinement tools.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Limitations

- Pharmacological Potential: The target compound’s sulfonamide and fluorine substituents are associated with enhanced target affinity and metabolic stability compared to non-sulfonamide analogs .

- Synthetic Challenges : The methoxyacetyl group introduces steric hindrance, complicating synthetic routes compared to simpler halogenated aromatics.

- Evidence Gaps: No direct biological data for the target compound were found in the provided sources. Conclusions are inferred from structural analogs and crystallographic methodologies .

Q & A

Basic: What are the key steps in synthesizing 3-chloro-4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?

Answer:

The synthesis typically involves multi-step reactions:

Functionalization of the tetrahydroquinoline core : Introduction of the 2-methoxyacetyl group at the 1-position via nucleophilic substitution or acylation reactions under anhydrous conditions .

Sulfonamide coupling : Reaction of the benzenesulfonyl chloride derivative (3-chloro-4-fluoro-substituted) with the amine group on the tetrahydroquinoline moiety. This step often requires a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) to activate the sulfonyl chloride .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is used to isolate the product. Purity is confirmed via HPLC (>95%) and NMR .

Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts in the sulfonamide coupling step?

Answer:

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine. Evidence suggests DMF increases reaction rates compared to THF .

- Temperature control : Reactions performed at 0–5°C reduce side reactions (e.g., over-sulfonylation). Elevated temperatures (40–60°C) may be used cautiously with monitoring .

- Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate coupling by stabilizing intermediates. However, excess catalyst may lead to decomposition .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material. Real-time monitoring via TLC or inline IR spectroscopy helps terminate reactions at optimal conversion .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxyacetyl group at 1-position, sulfonamide linkage). F NMR confirms fluorine substitution .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H] ~495.1 Da) and detects isotopic patterns consistent with Cl/F .

- X-ray crystallography : Resolves stereochemistry of the tetrahydroquinoline ring and confirms spatial arrangement of substituents .

Advanced: How can researchers resolve conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

Answer:

Discrepancies may arise from:

- Dynamic processes : Conformational flexibility of the methoxyacetyl group could lead to averaged NMR signals. Low-temperature NMR (−40°C) or DFT calculations (e.g., Gaussian) can model preferred conformers .

- Crystal packing effects : X-ray structures may show non-equilibrium conformations. Compare with solution-phase data (e.g., NOESY for proximity correlations) .

- Impurity interference : Re-purify the sample and reacquire spectra. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Advanced: What computational strategies are effective for predicting this compound’s reactivity or biological targets?

Answer:

- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., sulfonamide bond formation) and transition states .

- Molecular docking : Target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. The sulfonamide group’s electrostatic potential map predicts binding to Zn-containing active sites .

- Machine learning : Train models on PubChem bioassay data (e.g., IC values for sulfonamide derivatives) to prioritize in vitro testing .

Basic: How can researchers assess the compound’s solubility and stability for biological assays?

Answer:

- Solubility screening : Use shake-flask method in PBS (pH 7.4) and DMSO. Measure via UV-Vis spectroscopy (λ = 260–280 nm) .

- Stability studies : Incubate in simulated physiological conditions (37°C, 5% CO) and analyze degradation products over 24–72 hours using LC-MS .

- Excipient compatibility : Test co-solvents (e.g., cyclodextrins) to enhance aqueous solubility .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Fit data to Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

- Site-directed mutagenesis : Modify putative binding residues (e.g., His94 in carbonic anhydrase) to confirm critical interactions .

Advanced: How to address contradictory bioactivity results across different studies?

Answer:

- Standardize assays : Control variables (e.g., cell line passage number, serum concentration). Use reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) .

- Metabolic stability : Check for species-specific metabolism (e.g., cytochrome P450 differences) using liver microsomes .

- Epistatic effects : Perform transcriptomic profiling (RNA-seq) to identify off-target pathways influencing activity .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for weighing and reactions .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store MSDS on-site .

- Waste disposal : Neutralize acidic/basic byproducts before incineration .

Advanced: How to apply Design of Experiments (DoE) to optimize the synthesis?

Answer:

- Factors : Investigate temperature, solvent ratio, catalyst loading, and reaction time .

- Response surface methodology (RSM) : Use central composite design to model interactions and identify optimal conditions (e.g., 45°C, 1.5 eq. catalyst) .

- Validation : Replicate center points to confirm reproducibility (±5% yield variation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.